molecular formula C17H21N5O2 B2875935 N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 1797224-53-3

N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide

Cat. No.: B2875935
CAS No.: 1797224-53-3
M. Wt: 327.388
InChI Key: XGLYZJLBOUBBFR-UHFFFAOYSA-N
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Description

Compounds with similar structures to the one you provided often contain a benzamide moiety . Benzamide is an amide derivative of benzoic acid . It involves the substitution of an amine group, which in your compound’s case, is a complex group involving a pyrimidine ring and a dimethylamino group .


Synthesis Analysis

While specific synthesis methods for your compound are not available, similar compounds are often synthesized through reactions involving amine-containing compounds .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzamide core with various substituents . The exact structure would depend on the specific substituents and their positions on the benzamide core.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse and depend on the specific functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their specific structure .

Scientific Research Applications

Biological Effects and Environmental Impact

Studies on derivatives of acetamide, formamide, and their mono and dimethyl derivatives have greatly expanded our understanding of the biological consequences of exposure to these chemicals. Kennedy (2001) provides a detailed review of the toxicology and environmental impact of such compounds, indicating their continued commercial importance and varied biological responses in humans (Kennedy, 2001).

Chemistry and Pharmacology of Novel Synthetic Opioids

Sharma et al. (2018) review the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides, highlighting the emergence of these compounds as substances of abuse and their significant impact on drug markets (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Kinetics and Mechanisms in Water Treatment

Sharma (2012) discusses the kinetics and mechanism of formation and destruction of N-nitrosodimethylamine (NDMA) in water, shedding light on the environmental toxicology and potential human health implications associated with water treatment and chemical exposure (Sharma, 2012).

Biochemistry and Clinical Applications

Khan and Giridhar (2015) explore the chemistry and biochemistry of plant betalains, which share a structural similarity with the compound . Their review emphasizes the clinical applications, safety, and bioavailability of these pigments, highlighting their potential in pharmaceuticals and as food additives (Khan & Giridhar, 2015).

Toxicology of Tryptamines

Tittarelli, Mannocchi, Pantano, and Romolo (2014) review the toxicology of tryptamines, a category of compounds structurally related to the target molecule, focusing on their effects, pharmacology, and associated health risks. This research provides insights into the potential toxicological profiles of similar compounds (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).

Safety and Hazards

Safety and hazards associated with similar compounds depend on their specific structure and properties. Some benzamide derivatives can be harmful if swallowed or in contact with skin .

Future Directions

The future directions in the study of such compounds could involve their use in various applications, such as in the synthesis of new materials or as intermediates in chemical reactions .

Properties

IUPAC Name

N-[2-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-12-9-14(21-17(20-12)22(2)3)10-18-15(23)11-19-16(24)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLYZJLBOUBBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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